2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c19-13-4-5-15(20)16(10-13)26(24,25)21-14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBFNSXTGNIREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=C(C=CC(=C4)F)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions involving the formation of the quinoline core, followed by functionalization to introduce the difluorobenzene and sulfonamide groups. A common route includes the initial condensation of appropriate precursors to build the quinoline framework, followed by selective fluorination and sulfonation steps.
Industrial Production Methods
Industrial synthesis may involve large-scale batch reactors with stringent control of temperature, pressure, and reaction time to ensure high purity and yield. Key steps include optimization of catalysts, solvents, and reactants to streamline production while minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide can undergo various chemical reactions:
Oxidation and Reduction: The compound's quinoline ring system can undergo oxidation to form quinones, while reduction reactions can modify functional groups to alter its chemical properties.
Substitution: Electrophilic and nucleophilic substitutions are common, especially at the fluorinated benzene and sulfonamide groups.
Hydrolysis: Under acidic or basic conditions, hydrolysis can break down the sulfonamide bond, yielding intermediate products.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation Products: Quinone derivatives
Reduction Products: Hydroquinone derivatives
Substitution Products: Varied, depending on the specific reagents and conditions used, leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in the synthesis of more complex molecules and can act as a building block for novel compounds with potential utility in materials science and organic electronics.
Biology
Due to its structural complexity and functional groups, it is studied for its interactions with biological macromolecules, potentially serving as a ligand in biochemical assays.
Medicine
2,5-Difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide has been investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors implicated in diseases. Its unique structure offers possibilities for developing new drugs.
Industry
In industrial settings, it might be used as a specialized chemical reagent or a precursor for manufacturing other valuable compounds, leveraging its reactivity and functional groups.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, influencing cellular pathways and physiological processes. The compound's structure allows it to fit into binding sites with high specificity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs like (2,5-difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide (BP 1247, CAS 5766-40-5), listed in the Biopharmacule Speciality Chemicals catalog . Key distinctions include:
Structural Differences
| Feature | Target Compound | BP 1247 |
|---|---|---|
| Core Ring System | Hexahydropyrido[3,2,1-ij]quinolin (bicyclic, partially saturated) | Quinoline (monocyclic, aromatic) |
| Sulfonamide Linker | Benzenesulfonamide (2,5-difluoro-substituted aryl) | Methanesulfonamide (aliphatic) |
| Key Substituents | 3-oxo group on the pyrido-quinolin ring | 1-methyl-1H-pyrazol-4-yl group at C3 of quinoline |
Functional Implications
Sulfonamide Electronics : The 2,5-difluorobenzenesulfonamide group introduces strong electron-withdrawing effects, which may enhance binding to polar active sites compared to BP 1247’s methanesulfonamide .
Fluorine vs. Pyrazole : Fluorine atoms improve metabolic stability and lipophilicity, whereas BP 1247’s pyrazole moiety could facilitate π-π stacking or hydrogen bonding in distinct target environments .
Hypothesized Pharmacokinetic Profiles
| Property | Target Compound | BP 1247 |
|---|---|---|
| Lipophilicity (LogP) | Higher (due to fluorine and rigid core) | Moderate (aliphatic sulfonamide, pyrazole) |
| Solubility | Lower (rigid, hydrophobic core) | Higher (flexible methanesulfonamide) |
| Metabolic Stability | Enhanced (C-F bonds resist oxidation) | Moderate (pyrazole may undergo CYP450 metabolism) |
Biological Activity
2,5-Difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure includes a difluorinated moiety and a benzenesulfonamide group linked to a hexahydropyridoquinoline framework. This unique configuration is believed to contribute to its biological efficacy.
Structural Formula
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The synthesis of related derivatives has shown promising results against various bacterial strains. For instance, pyridonecarboxylic acid derivatives have been noted for their strong antibacterial properties in laboratory settings .
| Compound | Activity | Reference |
|---|---|---|
| 2,5-Difluoro-N-(3-oxo...) | Antibacterial | |
| 6-amino-3,5-difluoropyridine | Antibacterial |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. A related compound was shown to inhibit cyclooxygenase and lipoxygenase pathways in vitro with IC50 values indicating effective inhibition of leukotriene synthesis and prostaglandin production . This suggests that similar mechanisms may be present in 2,5-difluoro-N-(3-oxo...) leading to its anti-inflammatory effects.
The proposed mechanism of action involves the inhibition of key enzymes in inflammatory pathways. By targeting cyclooxygenase and lipoxygenase enzymes, the compound may reduce the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, derivatives were synthesized and tested. The results indicated that modifications in the structure significantly enhanced antibacterial activity. The study concluded that the introduction of fluorine atoms in specific positions was crucial for improving efficacy .
Study 2: Inhibition of Inflammatory Mediators
Another study focused on evaluating the anti-inflammatory potential of similar compounds in mouse models. Results showed significant reduction in edema and inflammatory markers when treated with compounds structurally related to 2,5-difluoro-N-(3-oxo...). The findings support the hypothesis that this class of compounds can effectively modulate inflammatory responses .
Q & A
Q. How to investigate the compound’s polymorphic forms and their impact on bioavailability?
- Methodological Answer :
- DSC/TGA : Identify thermal transitions indicative of polymorphs.
- Solvent screening : Recrystallize from 10+ solvent systems (e.g., ethanol/water, acetonitrile) and compare dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
